

1-Boc-4-isopropyl-4-piperidinecarboxylic acid

CAS number 1093396-57-6

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Compound of Interest

Compound Name: 1-Boc-4-isopropyl-4-piperidinecarboxylic acid

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Technical Guide: 1-Boc-4-isopropyl-4-piperidinecarboxylic Acid

CAS Number: 1093396-57-6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Boc-4-isopropyl-4-piperidinecarboxylic acid**, a key building block in medicinal chemistry. This document consolidates available physicochemical data, outlines general experimental protocols, and illustrates its role in the synthesis of complex molecules for drug discovery.

Core Compound Properties

1-Boc-4-isopropyl-4-piperidinecarboxylic acid is a derivative of piperidine, a saturated six-membered heterocycle containing a nitrogen atom. The structure is characterized by a tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen and both an isopropyl and a carboxylic acid group at the 4-position. The presence of the bulky isopropyl group and the carboxylic acid on the same carbon atom creates a quaternary center, providing steric hindrance that can be exploited in drug design to fine-tune compound properties.

Physicochemical Data

The following table summarizes the available quantitative data for **1-Boc-4-isopropyl-4-piperidinecarboxylic acid**. It is important to note that some of this information is predicted and has not been experimentally verified in publicly available literature.

Property	Value	Source
Molecular Formula	C ₁₄ H ₂₅ NO ₄	Supplier Data
Molecular Weight	271.35 g/mol	Supplier Data
Boiling Point	377.4 ± 35.0 °C at 760 mmHg	Biosynce[1]
Density	1.1 ± 0.1 g/cm ³	Biosynce[1]
pKa (Predicted)	4.71 ± 0.20	Biosynce[1]
Appearance	Solid	Biosynce[1]
Purity	>97%	Biosynce[1]
Storage Conditions	2-8°C	Biosynce[1]

Note: Melting point and specific solubility data are not readily available in the public domain.

Spectroscopic Data

Specific spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for **1-Boc-4-isopropyl-4-piperidinecarboxylic acid** is not available in surveyed literature. However, the expected spectral characteristics can be inferred from its structure and comparison to similar compounds like 1-Boc-4-methylpiperidine-4-carboxylic acid.

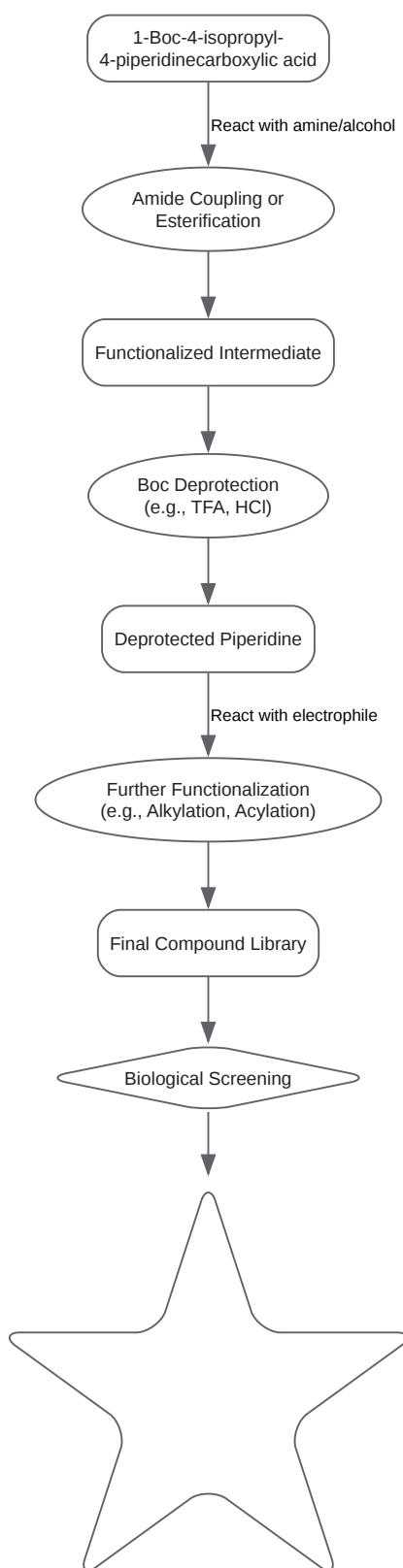
- ¹H NMR: Expected signals would include those for the tert-butyl protons of the Boc group (a singlet around 1.4 ppm), the isopropyl group protons (a doublet and a septet), and the piperidine ring protons, which would likely show complex splitting patterns. The carboxylic acid proton would appear as a broad singlet at the downfield end of the spectrum.
- ¹³C NMR: Key signals would be observed for the carbonyl carbons of the Boc and carboxylic acid groups, the quaternary carbon of the Boc group, the carbons of the isopropyl group, and the carbons of the piperidine ring.

- IR: Characteristic absorption bands would be expected for the C=O stretching of the carboxylic acid and the urethane of the Boc group, as well as O-H stretching of the carboxylic acid.
- Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak or related ions (e.g., $[M+H]^+$ or $[M-H]^-$).

Role in Medicinal Chemistry and Drug Discovery

Piperidine derivatives, particularly 4,4-disubstituted piperidines, are important scaffolds in the development of novel therapeutics. These structures are prevalent in a wide range of biologically active compounds, including analgesics, antipsychotics, and antiviral agents. The 4,4-disubstitution pattern can influence the potency, selectivity, and pharmacokinetic properties of a drug candidate.

The primary role of **1-Boc-4-isopropyl-4-piperidinecarboxylic acid** is as a synthetic intermediate. The Boc group provides a stable and reliable protecting group for the piperidine nitrogen, allowing for selective modification of the carboxylic acid moiety. Subsequently, the Boc group can be removed under acidic conditions to reveal the secondary amine, which can then be further functionalized.



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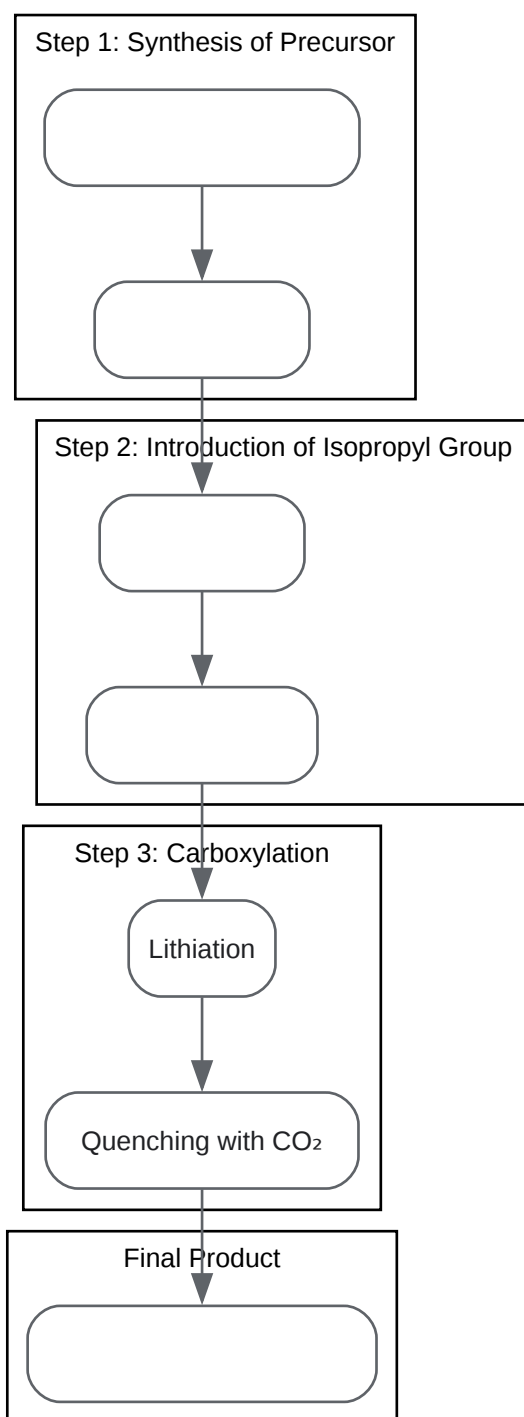
General workflow for utilizing the building block.

Experimental Protocols

While specific, validated protocols for **1-Boc-4-isopropyl-4-piperidinecarboxylic acid** are not published, the following represents generalized procedures based on standard organic chemistry techniques for analogous compounds. Researchers should optimize these conditions for their specific applications.

General Synthesis of 4,4-disubstituted Piperidine Carboxylic Acids

A potential synthetic route to **1-Boc-4-isopropyl-4-piperidinecarboxylic acid** could involve the alkylation of a suitable N-Boc-piperidine precursor. A generalized workflow is depicted below.



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A plausible synthetic pathway.

Boc Deprotection Protocol

The removal of the tert-butoxycarbonyl (Boc) protecting group is a common and crucial step to enable further functionalization of the piperidine nitrogen.

Materials:

- **1-Boc-4-isopropyl-4-piperidinecarboxylic acid** derivative
- Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an organic solvent (e.g., 4M HCl in 1,4-dioxane)
- Dichloromethane (DCM) or other suitable solvent
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Rotary evaporator

Procedure:

- Dissolve the Boc-protected compound in a minimal amount of a suitable solvent like dichloromethane.
- Add an excess of the deprotecting agent (e.g., 5-10 equivalents of TFA or the HCl solution).
- Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. This typically takes 1-4 hours.
- Once the reaction is complete, remove the solvent and excess acid under reduced pressure using a rotary evaporator.
- The resulting residue can be purified by a suitable method. For a basic amine product, an aqueous workup may be appropriate. This would involve dissolving the residue in water, basifying with a saturated sodium bicarbonate solution to a pH > 8, and then extracting the product with an organic solvent like ethyl acetate.

- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the deprotected piperidine.

Safety Precautions:

- Work in a well-ventilated fume hood.^[1]
- Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.^[1]
- Avoid inhalation of dust or vapors.^[1]
- Keep away from heat and open flames.^[1]
- In case of accidental ingestion or inhalation, seek immediate medical attention.^[1]

This guide serves as a starting point for researchers working with **1-Boc-4-isopropyl-4-piperidinecarboxylic acid**. Due to the limited publicly available data, users are advised to perform small-scale trials to determine optimal conditions for their specific synthetic transformations.

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References

- 1. biosynce.com [biosynce.com]
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